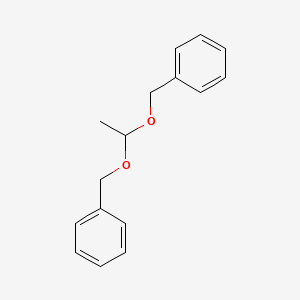

Acetaldehyde dibenzyl acetal

Description

Significance of Acetal (B89532) Functional Groups in Multistep Organic Synthesis

Acetal functional groups are of paramount importance in the strategic execution of complex, multistep organic syntheses. They are primarily employed as protecting groups for carbonyl functionalities, specifically aldehydes and ketones. The key to their utility lies in their differential stability: acetals are stable under neutral to strongly basic conditions, as well as in the presence of many nucleophilic reagents and reducing agents. vulcanchem.comgoogle.com This stability allows chemists to perform a wide array of chemical transformations on other parts of a molecule without affecting the protected carbonyl group. vulcanchem.com Subsequently, the acetal can be readily cleaved, typically under aqueous acidic conditions, to regenerate the original aldehyde or ketone. vulcanchem.comaxios-research.com This ability to mask and then unmask a reactive functional group is a fundamental tactic in the synthesis of complex natural products and pharmaceutical agents.

Overview of Acetaldehyde-Derived Acetals as Synthetic Motifs

Acetaldehyde (B116499), a simple and reactive aldehyde, serves as a building block for a variety of acetals. sigmaaldrich.com The formation of an acetal from acetaldehyde involves its reaction with two equivalents of an alcohol in the presence of an acid catalyst. sigmaaldrich.com Acetaldehyde-derived acetals, such as acetaldehyde diethyl acetal, are not only used as protecting groups but also find applications as solvents and intermediates in the synthesis of other organic compounds. chemimpex.commerckmillipore.com The specific properties of an acetaldehyde-derived acetal are influenced by the nature of the alcohol used in its formation. These acetals can be incorporated into larger molecules to introduce specific structural features or to serve as precursors for other functional groups.

Contextualization of Dibenzyl Acetals within Protecting Group Strategies

Dibenzyl acetals are a specific class of acetals that utilize benzyl (B1604629) alcohol as the alcohol component. The benzyl group (C₆H₅CH₂-) imparts unique characteristics to the acetal. Benzyl ethers and acetals are widely used as protecting groups in organic synthesis. A key advantage of the benzyl group is its relative stability to a wide range of reaction conditions, including acidic and basic environments that might cleave other types of protecting groups. libretexts.org

Crucially, the benzyl group can be removed under specific and mild conditions, most notably through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). libretexts.org This method of deprotection is orthogonal to the acid-catalyzed cleavage typical for many other acetals, providing chemists with greater flexibility in designing synthetic routes. This orthogonality allows for the selective deprotection of a benzyl acetal in the presence of other acid-labile protecting groups.

Scope and Academic Relevance of Acetaldehyde Dibenzyl Acetal Research

While extensive research exists on acetals in general and on more common derivatives like acetaldehyde diethyl acetal, dedicated studies on this compound are less prevalent. Its academic relevance lies primarily in its role as a model compound for understanding the properties and reactivity of dibenzyl acetals. Research into this compound contributes to the broader knowledge of protecting group chemistry and the strategic use of benzyl groups in synthesis. The specific combination of the small acetaldehyde core with the bulky and electronically distinct benzyl groups provides a unique substrate for studying steric and electronic effects in acetal formation and cleavage reactions.

Chemical and Physical Properties of this compound

The following table summarizes key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | 1,1-bis(benzyloxy)ethane |

| Synonyms | Acetaldehyde, dibenzyl acetal; Benzene (B151609), 1,1'-(ethylidenebis(oxymethylene))bis- |

| CAS Number | 23556-90-3 |

| Molecular Formula | C₁₆H₁₈O₂ |

| Molecular Weight | 242.31 g/mol nih.gov |

| Appearance | Colorless clear liquid (estimated) thegoodscentscompany.com |

| Boiling Point | 322.00 to 324.00 °C @ 760.00 mm Hg (estimated) thegoodscentscompany.com |

| Flash Point | 244.00 °F (117.80 °C) (estimated) thegoodscentscompany.com |

| InChI Key | RFRXYOZZAPXFFD-UHFFFAOYSA-N nih.gov |

| SMILES | CC(OCC1=CC=CC=C1)OCC2=CC=CC=C2 nih.gov |

Spectroscopic Data of this compound

Spectroscopic data is crucial for the identification and characterization of organic compounds. The following table presents key spectral information for this compound.

| Spectroscopy | Data |

| ¹³C NMR | Spectra available, detailed peak assignments require further analysis. nih.gov |

| GC-MS | Top 5 Peaks: 91, 92, 107, 65, 77 m/z. nih.gov |

| IR Spectra | Film technique, characteristic peaks for C-O and aromatic C-H bonds are expected. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

23556-90-3 |

|---|---|

Molecular Formula |

C16H18O2 |

Molecular Weight |

242.31 g/mol |

IUPAC Name |

1-phenylmethoxyethoxymethylbenzene |

InChI |

InChI=1S/C16H18O2/c1-14(17-12-15-8-4-2-5-9-15)18-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |

InChI Key |

RFRXYOZZAPXFFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Acetaldehyde Dibenzyl Acetal

Classic Acid-Catalyzed Acetalization of Acetaldehyde (B116499) with Benzyl (B1604629) Alcohol

The mechanism begins with the protonation of the carbonyl oxygen of acetaldehyde by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of a benzyl alcohol molecule. almerja.net This attack forms a tetrahedral intermediate, which, after deprotonation, yields a hemiacetal. The hemiacetal is then protonated at its hydroxyl group, which is subsequently eliminated as a water molecule, forming a resonance-stabilized carbocation (an oxonium ion). almerja.netwikipedia.org A second molecule of benzyl alcohol then attacks this electrophilic species. Final deprotonation of the resulting intermediate yields the stable acetaldehyde dibenzyl acetal (B89532) and regenerates the acid catalyst. almerja.netyoutube.com

Acetal formation is a reversible equilibrium process. wikipedia.org To achieve a high yield of acetaldehyde dibenzyl acetal, the equilibrium must be shifted toward the product side. According to Le Chatelier's principle, this can be accomplished by using an excess of one of the reactants or by removing one of the products as it is formed. organicchemistrytutor.com

In the synthesis of this compound, using a large excess of benzyl alcohol can effectively drive the reaction forward. However, this may complicate the purification process, requiring the removal of a large amount of unreacted alcohol. A more common and efficient strategy is the removal of water from the reaction mixture as it is produced. organicchemistrytutor.comwikipedia.org This continuous removal of water prevents the hydrolysis of the acetal product back to the starting materials, thereby ensuring a high conversion rate. libretexts.org The formation of acetals is generally not entropically favorable because the number of molecules decreases (one molecule of aldehyde and two molecules of alcohol form one molecule of acetal and one of water). wikipedia.org

An acid catalyst is essential for the acetalization to occur, as alcohols are generally weak nucleophiles. libretexts.org The catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by benzyl alcohol. almerja.netacs.org A variety of acid catalysts can be employed for this purpose, which can be broadly classified as Brønsted acids or Lewis acids. organic-chemistry.org

Mineral Acids: Strong Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective catalysts. acs.org However, their corrosive nature and the difficulty in separating them from the reaction mixture can be disadvantageous. acs.orggoogle.com

Sulfonic Acids: Organic sulfonic acids, such as p-toluenesulfonic acid (p-TsOH), are commonly used. They are solid, less corrosive than mineral acids, and often provide high yields. organicchemistrytutor.com

Lewis Acids: Lewis acids, such as boron trifluoride (BF₃) or bismuth triflate (Bi(OTf)₃), can also catalyze acetal formation. organic-chemistry.orgacs.org They function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group toward nucleophilic attack.

The choice of catalyst can influence the reaction rate and selectivity. While strong acids are effective, they can sometimes promote side reactions. Therefore, the catalyst is typically used in catalytic amounts. google.com

| Catalyst Type | Examples | Role |

| Brønsted Acids | Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), p-Toluenesulfonic acid (p-TsOH) | Protonate the carbonyl oxygen to increase electrophilicity. almerja.netacs.org |

| Lewis Acids | Boron trifluoride (BF₃), Bismuth triflate (Bi(OTf)₃), Zinc chloride (ZnCl₂) | Coordinate to the carbonyl oxygen to activate the carbonyl group. organic-chemistry.orgacs.org |

The continuous removal of water is a critical factor for achieving high yields in the synthesis of this compound. wikipedia.org Several practical methods are employed to sequester or remove the water generated during the reaction.

Azeotropic Distillation: This is a very common method, often carried out using a Dean-Stark apparatus. wikipedia.org The reaction is performed in a solvent (like toluene (B28343) or benzene) that forms a low-boiling azeotrope with water. The azeotrope boils out of the reaction mixture and is condensed. In the Dean-Stark trap, the water separates from the immiscible solvent and is collected, while the solvent is returned to the reaction flask. This physically removes water, driving the equilibrium forward. wikipedia.org

Dehydrating Agents/Desiccants: Chemical or physical desiccants can be added directly to the reaction mixture. Anhydrous calcium chloride (CaCl₂) or molecular sieves (typically 4Å) are effective at trapping water molecules. organicchemistrytutor.comwikipedia.org Another approach involves using a reagent that reacts with water, such as a trialkyl orthoformate (e.g., triethyl orthoformate). The orthoformate reacts with the water produced to form an ester and additional alcohol, thus removing water from the equilibrium. organic-chemistry.org

| Method | Description |

| Dean-Stark Apparatus | Utilizes azeotropic distillation with a suitable solvent to physically separate and remove water from the reaction mixture. wikipedia.org |

| Molecular Sieves | Porous materials (zeolites) that physically trap water molecules within their structure, effectively removing them from the reaction. libretexts.orgorganicchemistrytutor.com |

| Chemical Dehydrating Agents | Reagents like trialkyl orthoformates react chemically with the water produced, preventing the reverse reaction. organic-chemistry.org |

Alternative and Advanced Acetalization Protocols Applicable to this compound Synthesis

While classic acid catalysis is effective, concerns over corrosion, catalyst separation, and waste generation have prompted the development of alternative methods. These advanced protocols often utilize heterogeneous catalysts or novel catalytic systems to improve the efficiency and environmental friendliness of the synthesis.

The use of solid acid catalysts provides a significant advantage over homogeneous mineral or sulfonic acids. sci-hub.box These heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration, facilitating product purification and allowing for catalyst recycling and reuse. mdpi.com This approach aligns with the principles of green chemistry by minimizing waste. ymerdigital.com

Several types of solid acid catalysts have been shown to be effective for acetalization reactions and are applicable to the synthesis of this compound:

Ion-Exchange Resins: Sulfonic acid-functionalized polymers, such as Amberlyst-15 or Dowex 50WX8, are strongly acidic and have demonstrated high catalytic activity in acetal synthesis. organic-chemistry.orgsci-hub.boxresearchgate.net

Zeolites and Clays (B1170129): Materials like zeolites (e.g., Y-type, β-type, ZSM-5) and clays (e.g., montmorillonite) possess acidic sites on their surfaces that can effectively catalyze acetalization. sci-hub.boxgoogle.com Their shape-selective properties can also be beneficial.

Heteropolyacids and Solid Superacids: Compounds like sulfated zirconia or heteropolyacids are extremely acidic solids that can serve as highly efficient catalysts for this transformation. google.com

| Solid Acid Catalyst | Examples | Key Features |

| Sulfonic Acid Resins | Amberlyst-15, Dowex 50WX8 | High acidity, porous structure, good thermal stability. sci-hub.boxresearchgate.net |

| Zeolites | ZSM-5, Beta Zeolite | Shape selectivity, well-defined pore structure, thermal stability. google.com |

| Acidic Clays | Montmorillonite K10 | Inexpensive, readily available, effective catalyst. sci-hub.box |

| Solid Superacids | Sulfated Zirconia | Extremely high acidity, leading to high catalytic activity. google.com |

Transition metal complexes have also emerged as versatile catalysts for a wide range of organic transformations, including acetalization. ymerdigital.com These catalysts can operate under mild reaction conditions and often exhibit high selectivity. Various transition metal salts and complexes have been reported to effectively catalyze the formation of acetals.

Examples of transition metal catalysts that could be applied to the synthesis of this compound include:

Scandium(III) triflate (Sc(OTf)₃)

Titanium(IV) chloride (TiCl₄)

Iron(III) salts (e.g., Fe(HSO₄)₃, Fe(ClO₄)₃)

Copper(II) tetrafluoroborate (B81430) (Cu(BF₄)₂)

These catalysts typically function as Lewis acids, activating the aldehyde in a manner similar to traditional Lewis acid catalysts but often with greater efficiency and under milder conditions. ymerdigital.com The development of metal-catalyzed protocols continues to be an active area of research, aiming for more sustainable and efficient synthetic routes.

| Transition Metal Catalyst | Example Compound |

| Scandium | Sc(NTf₂)₃ |

| Titanium | TiCl₄ |

| Iron | Fe(HSO₄)₃ |

| Copper | Cu(BF₄)₂ |

| Palladium | PdCl₂(PPh₃)₂ |

| Ruthenium | [Ru₂Cl₂(CO)₄] |

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of acetals to develop more environmentally benign and efficient processes. ymerdigital.com Key areas of focus include the use of solid acid catalysts, alternative energy sources, and safer solvents.

Heterogeneous catalysts, such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and mesoporous zirconium oxophosphate, offer significant advantages over traditional homogeneous acid catalysts. ymerdigital.commdpi.com These solid acids are easily separable from the reaction mixture, reusable, and often less corrosive, which simplifies the work-up procedure and reduces waste generation. ymerdigital.com For example, mesoporous zirconium oxophosphate has been shown to be highly effective for the synthesis of cyclic acetals from glycerol (B35011) and various aldehydes, achieving high yields. ymerdigital.com

Photocatalysis represents another innovative green approach. The use of organic dyes like Eosin Y or thioxanthenone as photocatalysts, irradiated by household lamps or green LEDs, allows for the conversion of a wide range of aldehydes into acetals in high yields under neutral conditions. ymerdigital.com This method avoids the use of harsh acidic conditions.

Preparation of Substituted Acetaldehyde Dibenzyl Acetals

The synthesis of substituted acetaldehyde dibenzyl acetals can be achieved by employing substituted benzaldehydes or substituted benzyl alcohols in the acetalization reaction. A general method for preparing substituted benzaldehyde (B42025) dialkyl acetals involves the reaction of a substituted benzaldehyde with a trialkyl orthoformate in the presence of a catalytic amount of a sulfonic acid, such as p-toluenesulfonic acid. google.com

For instance, to synthesize a 3-bromo-substituted this compound, one could adapt this procedure by reacting 3-bromobenzaldehyde (B42254) with benzyl alcohol. A typical procedure would involve dissolving the substituted benzaldehyde, p-toluenesulfonic acid, and benzyl alcohol in a suitable solvent like toluene. A trialkyl orthoformate, such as trimethyl orthoformate, is then added dropwise at room temperature. The reaction is subsequently heated to drive it to completion. After cooling, the reaction mixture is neutralized with an aqueous sodium carbonate solution. The organic layer is then washed with water, and the solvent is removed under reduced pressure to yield the substituted acetal. google.com

This methodology allows for the introduction of a variety of substituents on the phenyl ring, including halogens (e.g., fluorine, chlorine, bromine), alkyl groups, and alkoxy groups. google.com The purity and yield of the resulting substituted acetals are typically high, often exceeding 95%. google.com

Table 2: Examples of Reagents for Substituted Acetal Synthesis

| Target Substituent | Substituted Benzaldehyde | Substituted Benzyl Alcohol |

| 3-Bromo | 3-Bromobenzaldehyde | Benzyl alcohol |

| 4-Fluoro | 4-Fluorobenzaldehyde | Benzyl alcohol |

| 3-Bromo-4-fluoro | 3-Bromo-4-fluorobenzaldehyde | Benzyl alcohol |

| 4-Methoxy | Benzaldehyde | 4-Methoxybenzyl alcohol |

Mechanistic Investigations of Acetaldehyde Dibenzyl Acetal Transformations

Reaction Mechanism of Acetal (B89532) Formation (Acid-Catalyzed Pathway)

The mechanism commences with the protonation of the carbonyl oxygen of acetaldehyde (B116499) by an acid catalyst, such as toluenesulfonic acid. libretexts.orgkhanacademy.org This initial step is crucial as it significantly enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.combrainly.comyoutube.com The protonated carbonyl group is resonance-stabilized, further activating it for the subsequent step.

Following protonation, a molecule of benzyl (B1604629) alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. khanacademy.orgbrainly.com The lone pair of electrons on the oxygen of the alcohol forms a new carbon-oxygen bond. khanacademy.org This nucleophilic attack results in the formation of a protonated tetrahedral intermediate, specifically a protonated hemiacetal. youtube.combrainly.com

The protonated hemiacetal formed after the initial nucleophilic attack is a transient species. youtube.com It quickly undergoes deprotonation, often facilitated by another molecule of benzyl alcohol or the conjugate base of the acid catalyst, to yield a neutral hemiacetal intermediate. youtube.comlibretexts.orgmasterorganicchemistry.com Hemiacetals are compounds that have both a hydroxyl (-OH) and an alkoxy (-OR) group attached to the same carbon atom. libretexts.org While some cyclic hemiacetals are stable, acyclic hemiacetals, like the one formed in this synthesis, are typically unstable intermediates that exist in equilibrium with the starting aldehyde and alcohol. youtube.commasterorganicchemistry.com

To proceed to the final acetal, the hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orgyoutube.commasterorganicchemistry.com The departure of the water molecule is facilitated by the lone pair of electrons on the adjacent ether oxygen, which form a double bond with the carbon, leading to the formation of a resonance-stabilized oxonium ion. libretexts.orgyoutube.com A second molecule of benzyl alcohol then performs a nucleophilic attack on this electrophilic species. libretexts.org A final deprotonation step yields the stable acetaldehyde dibenzyl acetal and regenerates the acid catalyst. libretexts.orgyoutube.com

The solvent environment plays a significant role in the kinetics and thermodynamics of acetal formation. mit.edu The reaction is an equilibrium process, and the position of the equilibrium is governed by Le Châtelier's principle. youtube.com Using one of the reactants, such as benzyl alcohol, as the solvent ensures it is in large excess, which shifts the equilibrium towards the product side. youtube.com

The polarity of the solvent can influence reaction rates. Solvents can affect the energy levels of the reactants, transition states, and products differently. chemrxiv.org For the acid-catalyzed acetal formation, which involves charged intermediates (protonated species), a solvent that can stabilize these intermediates can potentially increase the reaction rate. However, the presence of water in the solvent is detrimental, as it can shift the equilibrium back towards the reactants (hydrolysis of the acetal). nih.govnih.gov Therefore, non-polar solvents are often used in conjunction with a dehydrating agent (like molecular sieves or a Dean-Stark trap) to remove the water as it is formed, thereby driving the reaction to completion. libretexts.orglibretexts.org The rate of acetalization can also be influenced by the specific alcohol used, with studies showing differences in reaction rates and yields between different alcohols like propylene (B89431) glycol and glycerol (B35011). nih.govnih.gov

Oxidative Cleavage Reactions of this compound

This compound, like other aliphatic acetals, can undergo oxidative cleavage when treated with certain oxidizing agents. These reactions typically involve the cleavage of a carbon-hydrogen bond at the acetal carbon, leading to the formation of new functional groups.

The oxidative cleavage of several aliphatic acetals, including this compound, using lead(IV) acetate (B1210297) has been investigated. niscpr.res.in The study was conducted in various media, including acetic acid, aqueous acetic acid, and acetic acid-benzene mixtures. niscpr.res.in The kinetics of the reaction were found to be first-order with respect to both the oxidant [lead(IV) acetate] and the acetal. niscpr.res.in

The stoichiometry of the reaction between lead(IV) acetate and the acetals was determined to be 1:1. niscpr.res.in The rate of oxidation was observed to be dependent on the dielectric constant of the medium, suggesting the involvement of polar species in the rate-determining step. niscpr.res.in The reaction is believed to proceed through a hydride transfer from the acetal to the oxidizing agent. cdnsciencepub.com

The table below summarizes the effect of the solvent on the rate constant for the oxidation of this compound by lead(IV) acetate at a constant temperature.

| Solvent Composition (% Acetic Acid : % Benzene (B151609) v/v) | Dielectric Constant (D) | Rate Constant (k) x 10³ (l.mol⁻¹s⁻¹) |

| 100 : 0 | 6.15 | 1.83 |

| 90 : 10 | 5.75 | 1.62 |

| 80 : 20 | 5.35 | 1.45 |

| 70 : 30 | 4.95 | 1.28 |

| 60 : 40 | 4.55 | 1.10 |

| Data derived from studies on the oxidation of aliphatic acetals by lead(IV) acetate. niscpr.res.in |

The primary product of the oxidative cleavage of aliphatic acetals, including this compound, with lead(IV) acetate is the corresponding ester. niscpr.res.in In the case of this compound, the reaction yields benzyl acetate and other products derived from the benzyl group.

The proposed mechanism involves the abstraction of the hydrogen atom from the acetal carbon by lead(IV) acetate. This leads to the formation of an intermediate that subsequently breaks down to form the ester. cdnsciencepub.com This transformation is a valuable synthetic route for converting acetals into esters. cdnsciencepub.com Other oxidizing agents, such as ozone, have also been shown to convert acetals smoothly into their corresponding esters, often proceeding through a hydrotrioxide intermediate. cdnsciencepub.comcdnsciencepub.com

Chemo- and Regioselectivity in Oxidative Deprotection of Dibenzyl Acetals

The oxidative deprotection of dibenzyl acetals, and more broadly benzylidene acetals, represents a valuable transformation that converts the acetal functional group into a hydroxybenzoate ester. This reaction proceeds with notable chemo- and regioselectivity, which is crucial in the synthesis of complex molecules like carbohydrates. thieme-connect.com

A variety of oxidizing agents can effect this transformation, including N-bromosuccinimide (NBS), ozone, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of water. thieme-connect.com A particularly effective system involves periodic acid (H₅IO₆) catalyzed by tetrabutylammonium (B224687) bromide on wet alumina, which efficiently oxidizes benzylidene acetals to their corresponding hydroxybenzoates in high yields. thieme-connect.com This method demonstrates excellent chemoselectivity, leaving other common protecting groups such as silyl (B83357) ethers (TBDMS, TBDPS) and even epoxides unaffected. thieme-connect.com

Regioselectivity—the preferential cleavage of one of the two C–O acetal bonds—is a key challenge and is often influenced by the substrate's steric and electronic properties. In the context of carbohydrate chemistry, the nature of protecting groups at positions adjacent to the acetal can direct the outcome of the cleavage. thieme-connect.com For instance, the oxidative cleavage of a 4,6-O-benzylidene acetal on a pyranoside ring can be directed to selectively yield either the 4-O-benzoate or the 6-O-benzoate by tuning the reaction conditions and neighboring functional groups. thieme-connect.com Another reagent system, ruthenium(III) chloride (RuCl₃) with sodium periodate (B1199274) (NaIO₄), has been shown to directly oxidize benzylidene acetals to β-benzoyloxy carboxylic acids. researchgate.net

| Reagent System | Typical Product | Key Features | Reference |

|---|---|---|---|

| Periodic Acid / TBAB / Wet Alumina | Hydroxybenzoate | High yield, chemoselective, mild conditions. | thieme-connect.com |

| N-Bromosuccinimide (NBS) / H₂O | Hydroxybenzoate | Commonly used for benzylidene acetals. | thieme-connect.com |

| Ozone (O₃) | Hydroxybenzoate | Powerful oxidant, requires careful control. | thieme-connect.com |

| RuCl₃ / NaIO₄ | β-Benzoyloxy carboxylic acid | Direct oxidation to carboxylic acid derivative. | researchgate.net |

Acid-Catalyzed Hydrolytic Cleavage (Deprotection) of this compound

The most fundamental transformation of acetals is their hydrolysis back to the parent aldehyde and alcohols, a reaction that requires an acid catalyst. organicchemistrytutor.comchemistrysteps.com This process is a reversible equilibrium, and the cleavage (deprotection) is favored by the presence of excess water. organicchemistrytutor.comchemistrysteps.com

The acid-catalyzed hydrolysis of an acetal is the microscopic reverse of its formation and proceeds through a well-established multi-step pathway. organicchemistrytutor.comnih.gov

Protonation: The reaction begins with the protonation of one of the acetal's oxygen atoms by an acid catalyst (e.g., H₃O⁺). This converts the benzyloxy group into a good leaving group (benzyl alcohol). chemistrysteps.com

Formation of an Oxocarbenium Ion: The protonated acetal undergoes unimolecular decomposition where the leaving group departs. gla.ac.uk The lone pair of electrons on the remaining oxygen atom assists in this departure, forming a resonance-stabilized oxocarbenium ion. chemistrysteps.comnih.gov The formation of this intermediate is generally considered the rate-determining step of the reaction. nih.gov

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. chemistrysteps.com This step results in a protonated hemiacetal.

Deprotonation: A base (such as water) removes a proton from the newly added oxygen atom, yielding a neutral hemiacetal intermediate. chemistrysteps.comlibretexts.org

Second Protonation and Cleavage: The hydroxyl group of the hemiacetal is then protonated, converting it into a good leaving group (water). chemistrysteps.comlibretexts.org The second benzyloxy group departs, facilitated by the formation of a protonated aldehyde.

Final Deprotonation: Finally, a base removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final products: acetaldehyde and two molecules of benzyl alcohol. chemistrysteps.com

The rate of acetal hydrolysis is highly dependent on the reaction conditions, specifically the acidity and the concentration of water.

Acid Strength: As an acid-catalyzed reaction, the rate of hydrolysis is directly proportional to the concentration of the acid catalyst. nih.govacs.org Stronger acids, which produce a higher concentration of H⁺ ions (i.e., a lower pH), lead to a significant acceleration of the reaction rate. nih.gov Kinetic studies have demonstrated a clear correlation between the hydrolysis rate and the acidity of the medium. masterorganicchemistry.com

Water Activity: Acetal formation is an equilibrium reaction. organicchemistrytutor.com According to Le Châtelier's principle, the position of this equilibrium can be manipulated by changing the concentration of reactants or products. To drive the reaction toward hydrolysis (deprotection), a large excess of water is used. chemistrysteps.comudel.edu High water activity shifts the equilibrium in favor of the cleavage products (aldehyde and alcohol), ensuring complete deprotection. organicchemistrytutor.comudel.edu Conversely, the formation of an acetal is typically carried out under anhydrous conditions or with the removal of water to drive the equilibrium in the opposite direction. organicchemistrytutor.com

There is a notable difference in stability and hydrolysis rates between acyclic acetals, such as this compound, and their cyclic counterparts (e.g., 1,3-dioxolanes and 1,3-dioxanes).

Generally, acyclic acetals are less stable and hydrolyze more rapidly than cyclic acetals. researchgate.netchemtube3d.com The increased stability of five- and six-membered cyclic acetals is attributed to thermodynamic and kinetic factors. libretexts.orgchemtube3d.com The formation of a cyclic acetal from a diol and an aldehyde involves the reaction of two molecules to produce two molecules (the acetal and water), resulting in a less unfavorable change in entropy compared to the formation of an acyclic acetal, where three molecules combine to form two. udel.eduquora.com Kinetically, the intramolecular ring-closing step in cyclic acetal formation is also favored. chemtube3d.com Consequently, cyclic acetals are more resistant to hydrolysis under acidic conditions. libretexts.orgresearchgate.net

| Acetal Type | Relative Stability to Hydrolysis | Relative Rate of Hydrolysis | Thermodynamic Rationale | Reference |

|---|---|---|---|---|

| Acyclic (e.g., this compound) | Lower | Faster | More entropically favored degradation. | researchgate.net |

| Cyclic (e.g., 1,3-Dioxolane) | Higher | Slower | Less unfavorable entropy of formation. | libretexts.orgudel.educhemtube3d.com |

Other Cleavage Strategies for Dibenzyl Acetals

Beyond standard hydrolysis, dibenzyl acetals can be cleaved using alternative strategies, most notably reductive methods that yield different product profiles.

Reductive cleavage, or reductive opening, of benzylidene acetals is a powerful synthetic tool, particularly in carbohydrate chemistry, as it transforms the acetal into a benzyl ether and a free hydroxyl group. researchgate.netnih.gov This transformation is highly valued for its potential for regioselectivity, allowing for the selective protection of one hydroxyl group while exposing another. researchgate.nettaylorfrancis.com

The reaction typically involves a hydride donor in combination with a Lewis or protic acid. taylorfrancis.com The choice of reagents is critical for controlling which of the two C–O bonds is cleaved. For example, the reagent system of lithium aluminum hydride (LiAlH₄) with aluminum chloride (AlCl₃) is known to cleave 4,6-O-benzylidene acetals in hexopyranosides to afford 4-O-benzyl ethers, leaving the 6-OH group free. taylorfrancis.com In contrast, other systems can provide the opposite regioselectivity. taylorfrancis.com

Common reagents used for reductive cleavage include:

Diisobutylaluminum hydride (DIBAL-H): A bulky reducing agent that can selectively cleave acetals. nih.govnih.govchem-station.com

Triethylsilane (Et₃SiH): Often used in combination with a Lewis acid (e.g., TMSOTf, PhBCl₂) or iodine, providing a mild and efficient method for reductive opening. researchgate.netorganic-chemistry.orgacs.org

Borane tetrahydrofuran (B95107) complex (BH₃·THF): Used with a Lewis acid, this system is also effective for regioselective cleavage. nih.govresearchgate.net

The regioselectivity is often governed by which acetal oxygen coordinates to the Lewis acid. researchgate.netnih.gov The hydride is then delivered to the benzylic carbon, cleaving that C–O bond and resulting in a benzyl ether.

| Reagent System | Typical Outcome | Key Features | Reference |

|---|---|---|---|

| LiAlH₄ / AlCl₃ | Regioselective formation of benzyl ether. | Classic method, provides 4-O-benzyl ethers from 4,6-acetals. | taylorfrancis.com |

| DIBAL-H | Regioselective cleavage. | Bulky hydride, selectivity depends on substrate. | nih.govchem-station.com |

| Et₃SiH / Lewis Acid (e.g., PhBCl₂) | Regioselective formation of benzyl ether. | Mild, environmentally benign hydride source. | acs.org |

| BH₃·THF / Lewis Acid (e.g., TMSOTf) | Highly regioselective cleavage. | Effective for producing 4-O-benzyl ethers. | researchgate.net |

Applications of Acetaldehyde Dibenzyl Acetal in Contemporary Organic Synthesis

Acetaldehyde (B116499) Dibenzyl Acetal (B89532) as a Protecting Group for Aldehydes

The protection of a carbonyl group as an acetal is a fundamental strategy in multistep synthesis to prevent its unintended reaction with nucleophiles or bases. Acetaldehyde dibenzyl acetal is a specific type of acetal protecting group for aldehydes, formed by the reaction of an aldehyde with two equivalents of benzyl (B1604629) alcohol. This transformation converts the reactive electrophilic carbonyl carbon into a less reactive sp³-hybridized carbon within an ether-like structure. libretexts.org This protection is crucial when reactions, such as those involving Grignard reagents or hydride reducing agents, need to be performed on other functional groups within the same molecule. libretexts.org

A key advantage of the dibenzyl acetal protecting group is its robustness across a range of non-acidic reaction conditions. Its stability is a direct consequence of its ether-like structure, which lacks a viable leaving group under basic or nucleophilic attack. This profile allows chemists to perform a variety of transformations on other parts of a molecule while the aldehyde remains safely masked. The stability of acetals, including the dibenzyl acetal, is well-documented under strongly basic and nucleophilic conditions, making them compatible with organometallic reagents and metal hydrides. libretexts.org

Table 1: Stability of this compound

| Reaction Condition | Reagent Class | Stability | Rationale |

|---|---|---|---|

| Basic | Strong bases (e.g., NaOH, NaH, LDA) | Stable | Alkoxide is a poor leaving group; no acidic proton for deprotonation. |

| Reductive | Hydride reagents (e.g., LiAlH₄, NaBH₄) | Stable | The acetal functional group is non-reactive towards hydride donors. libretexts.org |

| Nucleophilic | Organometallics (e.g., Grignard reagents, organolithiums) | Stable | The acetal carbon is not electrophilic enough to react with strong carbon nucleophiles. libretexts.org |

| Acidic | Aqueous acid (e.g., HCl(aq), H₂SO₄(aq)) | Labile | Protonation of an acetal oxygen creates a good leaving group (benzyl alcohol), facilitating cleavage. |

| Hydrogenolysis | H₂, Pd/C | Labile | The benzyl groups are susceptible to cleavage by catalytic hydrogenation or transfer hydrogenation. nih.govacsgcipr.org |

In the synthesis of complex molecules that require the protection of multiple functional groups, the concept of orthogonality is paramount. uchicago.edu Orthogonal protecting groups can be removed selectively in any order without affecting other protecting groups present in the molecule. uchicago.eduuniurb.it The dibenzyl acetal group is cleavable under acidic conditions or via hydrogenolysis. This defines its relationship with other common protecting groups.

It is orthogonal to base-labile groups (e.g., Fluorenylmethyloxycarbonyl, Fmoc), fluoride-labile groups (e.g., silyl (B83357) ethers like TBS, TIPS), and certain oxidatively cleaved groups. However, it is not orthogonal to other acid-labile groups (e.g., tert-Butoxycarbonyl, Boc; tetrahydropyranyl, THP) or other groups removed by hydrogenolysis (e.g., Carboxybenzyl, Cbz; benzyl ethers, Bn), as the conditions for removal may cleave both groups simultaneously. uniurb.itthieme-connect.de For instance, the use of a cerium(III) chloride-based reagent for the cleavage of methoxyethoxymethyl (MEM) ethers is highly selective and tolerates benzylidene acetals, demonstrating a useful orthogonal relationship. organic-chemistry.org Similarly, conditions have been developed where a p-methoxybenzyl (PMB) group can be selectively cleaved with SnCl₄ in the presence of an acetal, highlighting their potential for orthogonal protection schemes. mdpi.com

Table 2: Orthogonality of Dibenzyl Acetal

| Protecting Group | Typical Cleavage Condition | Orthogonal to Dibenzyl Acetal? | Explanation |

|---|---|---|---|

| Silyl Ethers (TBS, TIPS) | Fluoride ion (e.g., TBAF) | Yes | Fluoride does not cleave acetals. Dibenzyl acetals are stable to these conditions. |

| Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA) | No | Both are acid-labile; conditions for Boc removal will likely cleave the dibenzyl acetal. |

| Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Yes | Dibenzyl acetals are stable to basic conditions. uniurb.it |

| Cbz (Carboxybenzyl) | Hydrogenolysis | No | Both are removed by catalytic hydrogenolysis. acsgcipr.orgorganic-chemistry.org |

| Acyl (Acetyl, Benzoyl) | Base (e.g., NaOMe, K₂CO₃) | Yes | Dibenzyl acetals are stable to basic hydrolysis conditions. |

The effective use of the dibenzyl acetal protecting group relies on mild and selective methods for both its installation and removal.

Introduction: The formation of a dibenzyl acetal is typically achieved by treating the aldehyde with benzyl alcohol in the presence of an acid catalyst, with concurrent removal of water to drive the equilibrium toward the product.

Removal (Deprotection): A significant advantage of the dibenzyl acetal is the availability of multiple, distinct deprotection strategies, which enhances its versatility.

Acid-Catalyzed Hydrolysis: The most common method for acetal cleavage is treatment with aqueous acid. The reaction is reversible, and the presence of excess water drives the equilibrium back to the aldehyde and benzyl alcohol.

Reductive Cleavage (Hydrogenolysis): The benzyl C-O bonds of the acetal are susceptible to cleavage by catalytic hydrogenolysis. This method is particularly mild and useful for substrates sensitive to acidic conditions. Reagents typically involve a palladium catalyst (e.g., Pd/C) and a hydrogen source. acsgcipr.orgjk-sci.com Catalytic transfer hydrogenation (CTH), using hydrogen donors like triethylsilane or formic acid in place of H₂ gas, is an operationally simpler and safer alternative that achieves the same transformation. nih.govorganic-chemistry.org

Chemoselective and Regioselective Cleavage: In more complex substrates, such as protected carbohydrates, specific reagents can be used for highly selective transformations. For example, the combination of ethylaluminum dichloride (EtAlCl₂) and triethylsilane (Et₃SiH) allows for the highly regio- and chemoselective reductive cleavage of benzylidene acetals to furnish mono-benzylated products. researchgate.net This method is compatible with other labile protecting groups like N-Boc, N-Cbz, and TBDMS. researchgate.net Oxidative cleavage of benzylidene acetals using reagents such as N-bromosuccinimide (NBS) or ozone can also be employed, often leading to the formation of a benzoate (B1203000) ester, which represents a functional group transformation rather than a simple deprotection. thieme-connect.com

This compound as a Versatile Synthetic Intermediate

While this compound is overwhelmingly employed as a protecting group for aldehydes, its application as a reactive synthetic intermediate is not as extensively documented in chemical literature. The primary function of converting the aldehyde to the dibenzyl acetal is to decrease its reactivity.

Based on available research, this compound is not commonly used as a key building block or a reactive precursor for the direct elaboration of complex molecular skeletons. Other acetaldehyde acetals, such as nitroacetaldehyde diethyl acetal and propiolaldehyde diethyl acetal, which possess additional functionality, are recognized as versatile building blocks in synthesis. orgsyn.orgorgsyn.org For example, nitroacetaldehyde diethyl acetal is a precursor for 1,2-amino alcohols and α-hydroxycarbonyl compounds. orgsyn.org However, the dibenzyl acetal of acetaldehyde lacks such intrinsic reactivity to be widely employed as a strategic intermediate for complex C-C bond formations.

Tandem or cascade reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, rapidly increasing molecular complexity. researchgate.net While certain acetals, such as acyclic acetals in direct aldol (B89426) reactions, have been utilized in such processes, there is a lack of significant reported evidence for the application of this compound as a key component in tandem or cascade sequences. The inherent stability that makes it an excellent protecting group also renders it less suitable as a reactive partner in these types of transformations, where controlled reactivity is often required.

Stereoselective Transformations Involving this compound

While specific research focusing exclusively on stereoselective transformations of this compound is not extensively documented, the behavior of related acyclic dibenzyl acetals provides significant insights into its potential synthetic utility. Studies on the diastereoselective substitution reactions of acyclic acetals have demonstrated that the nature of the acetal group influences the stereochemical outcome of the reaction.

In reactions involving acyclic γ-acyloxy acetals, dibenzyl acetals have been observed to yield similar stereoselectivities to their diethyl acetal counterparts. acs.org A notable advantage of using dibenzyl acetals, such as this compound, is the facile removal of the benzyl groups post-transformation. This debenzylation step unmasks a hydroxyl group, providing a versatile handle for further synthetic modifications. acs.org This characteristic makes dibenzyl acetals attractive intermediates in synthetic sequences where subsequent functionalization is desired.

For instance, in nucleophilic substitution reactions of γ-acyloxy and γ-alkoxy acetals, the diastereoselectivity is influenced by the participation of a remote carbonyl group, leading to the formation of a cyclic dioxocarbenium ion intermediate. acs.org The stereochemical outcome is dependent on factors such as the size of the nucleophile and the substituents on the acetal. acs.org While specific data on this compound is limited, the general principles derived from studies on analogous structures underscore its potential in controlling stereochemistry in organic reactions.

| Acetal Structure | Nucleophile | Diastereomeric Ratio (anti:syn) |

| γ-Pivaloyl diethyl acetal | Allyltributylstannane | Moderate anti selectivity |

| γ-Pivaloyl dibenzyl acetal | Allyltributylstannane | Similar to diethyl acetal |

| δ-Acyloxy acetal | Allyltributylstannane | 88:12 |

| δ-Dibenzyl acetal | Allyltributylstannane | Lower diastereoselectivity |

Table 1: Diastereoselectivity in Substitution Reactions of Acyclic Acetals. This table is based on general findings for acyclic acetals and provides a comparative view. acs.org

Dibenzyl Acetals as Intermediates in Specialized Syntheses (General)

Dibenzyl acetals, as a class of compounds, serve as important intermediates in a variety of specialized synthetic applications, ranging from the preparation of pharmaceutical precursors to the synthesis of natural products and their analogues. Their stability under various reaction conditions, coupled with the ease of deprotection, makes them valuable tools for organic chemists.

Utility in the Synthesis of Pharmaceutical Precursors

Acetaldehyde and its derivatives are recognized as important raw materials and intermediates for the synthesis of pharmaceutical products. google.com While direct examples of this compound in pharmaceutical synthesis are not prevalent in readily available literature, the general utility of acetals in this field is well-established. Acetals, including acetaldehyde diethyl acetal, are employed in the synthesis of various pharmaceutical compounds. google.com The dibenzyl acetal functionality, in particular, offers the advantage of introducing benzyl groups that can be strategically removed during a synthetic sequence.

The stability of the acetal group to a wide range of reagents, such as organometallics and hydrides, allows for selective transformations on other parts of a molecule without affecting the protected carbonyl group. chemistrysteps.comyoutube.comlibretexts.org This protective role is crucial in the multi-step synthesis of complex pharmaceutical ingredients.

Applications in the Synthesis of Natural Products and Analogues

In the realm of natural product synthesis, protecting groups are indispensable for masking reactive functional groups. Acetals are frequently employed for the temporary protection of aldehydes and ketones. scribd.com The benzyl groups of a dibenzyl acetal can be cleaved under neutral conditions via catalytic hydrogenation, a method that is often compatible with a wide range of other functional groups present in complex natural product intermediates.

The synthesis of polyketides, a large and structurally diverse class of natural products, often involves the stereoselective construction of 1,3,5-triol systems. Diastereoselective acetalization has been explored as a strategy for the rapid generation of polyketide frameworks. nih.gov While this research has focused on cyclic acetals derived from triols, it highlights the importance of acetal chemistry in building complex stereochemical arrays found in natural products. The principles of stereocontrol through acetal formation could potentially be extended to acyclic systems involving this compound.

Exploration in Biomass Valorization Strategies

The conversion of biomass into valuable chemicals and fuels, known as biomass valorization, is a rapidly growing field of research. Acetalization has emerged as a promising strategy in this area, serving both as a means to synthesize renewable fuel additives and as a protecting group strategy to enhance selectivity in biomass conversion. researchgate.net

Acetaldehyde, which can be derived from bio-ethanol, is a key platform chemical. rsc.org Its conversion to acetals, such as acetaldehyde diethyl acetal, has been investigated for the production of high-cetane fuel additives. researchgate.net While specific studies on this compound as a fuel additive are not prominent, the general principle of converting bio-derived aldehydes into more stable and energy-dense acetals is well-established.

Spectroscopic Characterization Techniques for Acetaldehyde Dibenzyl Acetal and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of acetaldehyde (B116499) dibenzyl acetal (B89532). By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, a detailed molecular map can be constructed.

In ¹H NMR, the structure of acetaldehyde dibenzyl acetal is expected to produce four distinct signals corresponding to its four types of chemically non-equivalent protons. The methyl protons (CH₃) would appear as a doublet due to coupling with the adjacent methine proton. The methine proton (-CH(O-)₂) would present as a quartet, split by the three protons of the methyl group. The benzylic methylene (B1212753) protons (-O-CH₂-Ph) are diastereotopic and would likely appear as two distinct signals, possibly complex multiplets or doublets of doublets, due to coupling with each other and the methine proton. The aromatic protons of the two phenyl rings would resonate in the typical downfield region for aromatic compounds.

¹³C NMR spectroscopy provides direct information about the carbon skeleton. bhu.ac.in For this compound, five distinct signals are anticipated in a proton-decoupled spectrum: one for the methyl carbon, one for the acetal methine carbon, one for the benzylic methylene carbons, and typically three for the aromatic carbons (ipso, ortho/meta, and para), assuming the ortho and meta carbons are magnetically equivalent. The chemical shifts are influenced by the electronegativity of adjacent atoms, with carbons bonded to oxygen appearing further downfield. libretexts.org

NMR is also pivotal for monitoring the synthesis of this compound, which is often formed by the reaction of acetaldehyde with benzyl (B1604629) alcohol. ymerdigital.com By taking spectra of the reaction mixture over time, the disappearance of reactant signals and the appearance of product signals can be tracked to determine reaction completion and identify the formation of any intermediates or byproducts. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Methyl (CH₃-CH) | 1.2 - 1.4 | Doublet (d) | 15 - 25 |

| Methine (CH₃-CH) | 4.8 - 5.2 | Quartet (q) | 95 - 105 |

| Methylene (-O-CH₂-Ph) | 4.5 - 4.9 | Multiplet (m) | 65 - 75 |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet (m) | 125 - 140 |

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of specific absorption bands that confirm its acetal structure.

The most prominent features in the spectrum are the C-O stretching vibrations characteristic of the ether linkages in the acetal group. These typically appear as strong bands in the fingerprint region, between 1200 cm⁻¹ and 1000 cm⁻¹. The spectrum would lack a strong absorption band in the carbonyl (C=O) region (typically 1740-1720 cm⁻¹ for aldehydes), which confirms that the starting acetaldehyde has been successfully converted to the acetal. docbrown.info

Other key absorptions include C-H stretching vibrations. The peaks just below 3000 cm⁻¹ are attributable to the sp³ hybridized carbons of the methyl, methine, and methylene groups. The absorptions slightly above 3000 cm⁻¹ are characteristic of the sp² hybridized C-H bonds in the aromatic benzene (B151609) rings. Aromatic C=C stretching vibrations are also expected as medium to weak bands in the 1600-1450 cm⁻¹ region. rsc.org

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound Data is based on characteristic vibrational frequencies for acetals and aromatic ethers. nih.govrsc.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium to Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Acetal C-O | Stretch | 1200 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) provides crucial information about the molecular weight and structural components of this compound by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization.

The molecular ion peak ([M]⁺) for this compound would be observed at an m/z value corresponding to its molecular weight, approximately 242.31 g/mol . nih.gov The fragmentation pattern is highly predictable and useful for confirming the structure. Ethers and acetals commonly undergo alpha-cleavage, where the bond adjacent to an oxygen atom breaks.

A primary fragmentation pathway would involve the cleavage of a carbon-oxygen bond to lose a benzyloxy radical (•OCH₂Ph), resulting in a fragment ion. A more favorable and common fragmentation is the cleavage of the C-C bond adjacent to the oxygen, leading to the formation of the very stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum of benzyl-containing compounds. Another significant fragmentation could be the loss of a benzyl radical (•CH₂Ph) or the cleavage that results in an oxonium ion. Analyzing these fragments allows for the reconstruction of the original molecular structure.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound Predicted m/z values are based on common fragmentation patterns of ethers and benzyl-containing compounds. libretexts.orgmiamioh.edu

| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 242 | [C₁₆H₁₈O₂]⁺ | (Molecular Ion) |

| 151 | [CH₃CH(OCH₂C₆H₅)]⁺ | •CH₂C₆H₅ |

| 135 | [CH(OCH₂C₆H₅)]⁺ | •CH₃, •OCH₂C₆H₅ |

| 107 | [HOCH₂C₆H₅]⁺ | Rearrangement Fragment |

| 91 | [C₇H₇]⁺ | •OCH(CH₃)OCH₂C₆H₅ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is exceptionally useful for assessing the purity of this compound and for analyzing the complex mixtures that can arise during its synthesis. mdpi.com

In a typical GC-MS analysis, the sample is vaporized and passed through a GC column. The components of the mixture separate based on their boiling points and interactions with the column's stationary phase. This compound, being a relatively high-boiling point compound, would have a characteristic retention time, distinguishing it from lower-boiling point starting materials like acetaldehyde or potential impurities. nih.gov

As each separated component elutes from the GC column, it enters the mass spectrometer, which serves as a detector. The MS generates a mass spectrum for each component, allowing for positive identification by comparing the spectrum to known databases or by interpreting the fragmentation pattern as described in the previous section. This allows for the quantification of the purity of the final product and the identification of any side-products, such as hemiacetals or products from self-condensation of acetaldehyde, thereby providing a comprehensive overview of the reaction outcome. researchgate.net

Future Research Directions and Theoretical Perspectives

Computational Chemistry and Molecular Modeling of Acetaldehyde (B116499) Dibenzyl Acetal (B89532) Reactivity

While specific computational studies on acetaldehyde dibenzyl acetal are not yet widespread, the application of theoretical chemistry holds immense potential for elucidating its behavior. Future research will likely employ methods like Density Functional Theory (DFT) to model the reaction mechanisms of both its formation (acetalization) and decomposition (hydrolysis). Such studies can map out the complete energy profiles of these reactions, identifying transition states and intermediates. acs.org

This computational insight will be crucial for understanding the kinetics and thermodynamics that govern the stability of the acetal bond under various conditions. For instance, modeling can predict how different catalysts or solvent environments influence the energy barriers for acetal cleavage, guiding the rational design of more efficient deprotection strategies. Furthermore, molecular modeling can be used to predict the reactivity of this compound with other functional groups, helping to foresee potential side reactions and optimize conditions for complex multi-step syntheses.

Development of Novel Catalytic Systems for Acetalization and Cleavage

The synthesis and cleavage of acetals are fundamental transformations in organic chemistry, often serving to protect carbonyl groups. Research is actively pursuing more efficient and selective catalysts that operate under milder conditions.

For acetalization, the focus is shifting from traditional corrosive acid catalysts to innovative systems. acs.orgnih.gov Promising future directions include the use of photo-organocatalysts, such as thioxanthenone or Eosin Y, which can facilitate acetal formation under neutral conditions using visible light. rsc.orgrsc.orgorganic-chemistry.org These methods avoid harsh acids and offer a greener alternative. rsc.orgrsc.org Other emerging catalysts include reusable, heterogeneous systems like mesoporous polymers and zeolites, which simplify product purification and are better suited for industrial-scale production. acs.orgrsc.org

For acetal cleavage (deprotection), a variety of mild and selective catalytic systems are under development. Lewis acids like Erbium(III) triflate (Er(OTf)₃) and Tin(IV) chloride (SnCl₄) have shown high efficiency in cleaving benzylidene acetals under gentle conditions. rsc.orgresearchgate.netmdpi.comnih.gov Another innovative approach involves using 1,4-dithiothreitol (DTT) with camphorsulfonic acid (CSA), which provides a mild and environmentally friendly method for deprotection. researchgate.net The development of catalytic systems that can selectively cleave the acetal in the presence of other acid-sensitive groups remains a key objective. nih.govacs.org

| Transformation | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Acetalization | Thioxanthenone (Photocatalyst) | Mild, green protocol using visible light; avoids strong acids. | rsc.orgrsc.org |

| Acetalization | Eosin Y (Photocatalyst) | Operates under neutral conditions with visible light. | organic-chemistry.org |

| Acetalization | Hafnium(IV) chloride | Efficient for aldehydes and ketones under microwave heating. | nih.gov |

| Cleavage | Erbium(III) triflate (Er(OTf)₃) | Mild Lewis acid for deprotection under nearly neutral conditions. | rsc.orgresearchgate.net |

| Cleavage | Tin(IV) chloride (SnCl₄) | Promotes rapid and efficient cleavage, assisted by water. | mdpi.comnih.gov |

| Cleavage | 1,4-Dithiothreitol (DTT) / CSA | Mild and green conditions for removing benzylidene acetals. | researchgate.net |

| Cleavage | Triethylsilane / Pd/C | Catalytic transfer hydrogenation conditions, avoids flammable H₂ gas. | beilstein-journals.org |

Expansion of Synthetic Applications in Emerging Fields

While traditionally used as a protecting group, the acetal linkage is finding new roles in advanced materials and therapeutic systems. Future applications of this compound and similar structures are anticipated in several high-impact areas.

One of the most promising fields is the development of chemically recyclable polymers. nsf.gov Incorporating acetal linkages into polymer backbones, such as in polyurethanes or polyesters, renders the materials degradable under mild acidic conditions. acs.orgrsc.org This allows for closed-loop recycling where the polymer can be broken down into its constituent monomers and repolymerized, paving the way for a circular plastics economy. nsf.govacs.org

In medicinal chemistry and drug delivery, the pH-sensitive nature of the acetal bond is being harnessed to create advanced delivery systems. nih.govnih.gov Drugs can be attached to carrier molecules via acetal linkers, which remain stable at the physiological pH of blood (7.4) but readily hydrolyze in the acidic microenvironments of tumor tissues or within cellular compartments like endosomes. nih.govresearchgate.netacs.org This targeted release mechanism can enhance the efficacy of therapeutics while minimizing side effects. nih.govresearchgate.net

Sustainable and Environmentally Benign Methodologies for this compound Chemistry

The principles of green chemistry are increasingly guiding research into acetal chemistry. A key focus is the development of sustainable routes to the precursors of this compound, namely acetaldehyde and benzyl (B1604629) alcohol. Promising research shows the potential for producing acetaldehyde via the electrochemical reduction of carbon dioxide (CO₂), a greenhouse gas, using novel copper-based catalysts. bioengineer.orgeurekalert.orgchemanalyst.comsciencedaily.com This approach could replace the traditional, fossil-fuel-dependent Wacker process. bioengineer.orgeurekalert.orgchemanalyst.com Another green avenue is the production of "bio-acetaldehyde" from renewable bio-ethanol, which can reduce the carbon footprint of the entire synthesis chain. biviture.com

For the acetalization reaction itself, sustainable methodologies focus on eliminating harsh solvents and corrosive catalysts. The aforementioned photocatalytic methods that operate under neutral conditions are a prime example of this trend. rsc.orgrsc.orgresearchgate.net Furthermore, the use of reusable heterogeneous catalysts, such as zeolites or polymers, aligns with green chemistry principles by minimizing waste and allowing for continuous flow processes. rsc.orgacs.org For cleavage reactions, the development of protocols that use catalytic amounts of reagents and allow for easy, non-chromatographic purification of the product represents a significant step toward more sustainable chemical synthesis. acs.org

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing acetaldehyde dibenzyl acetal, and what catalysts are typically employed?

- Methodological Answer : The synthesis typically involves the acid-catalyzed reaction of acetaldehyde with benzyl alcohol. Amberlyst® 15, a strongly acidic ion-exchange resin, is effective for acetal formation under reflux conditions, achieving high conversion rates (~98%) . Alternative methods include using batch reactors with controlled temperature and stoichiometric ratios to minimize side reactions like hemiacetal formation .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Gas chromatography (GC) is recommended for quantifying volatile impurities (e.g., residual benzyl alcohol or acetaldehyde) with detection limits as low as 2 ppm . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, can confirm structural integrity by identifying characteristic peaks for the acetal group (e.g., δ ~4.5–5.0 ppm for benzyloxy protons) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use explosion-proof equipment, avoid static discharge, and store in inert, dry environments. Personal protective equipment (PPE) should include nitrile gloves, safety goggles, and flame-retardant lab coats. Ensure adequate ventilation to prevent vapor accumulation, which can form explosive mixtures .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in acid-catalyzed reactions while minimizing side products?

- Methodological Answer : Simulated moving-bed reactor (SMBR) technology enhances yield (up to 87% purity) by continuously separating products from reactants. Key parameters include feed composition (ethanol:acetaldehyde ratio), switching time, and temperature gradients to suppress polymerization or oxidation side reactions . Kinetic modeling using batch reactor data can further refine reaction conditions .

Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?

- Methodological Answer : Degradation studies show that moisture and light exposure accelerate hydrolysis, reverting the acetal to benzyl alcohol and acetaldehyde. Store in amber glass containers under nitrogen at ≤4°C to maintain stability. Monitor decomposition via GC-MS, which detects trace acetaldehyde (a primary degradation product) .

Q. What methodologies assess the environmental persistence and aquatic toxicity of this compound?

- Methodological Answer : Aerobic biodegradability can be evaluated using OECD Test Guideline 310 (respirometry), showing 44–50% degradation over 28 days . Aquatic toxicity testing follows OECD 202 (Daphnia magna immobilization assay), with preliminary SDS data indicating harm to aquatic organisms at elevated concentrations .

Methodological and Analytical Focus

Q. How can researchers differentiate this compound from its degradation products using spectroscopic methods?

- Methodological Answer : High-resolution NMR (e.g., H-C HSQC) distinguishes the acetal’s benzyloxy signals from degradation products like benzyl alcohol (δ ~2.5 ppm for -OH protons). FT-IR can identify carbonyl stretches (1720 cm) in acetaldehyde, absent in the intact acetal .

Q. What experimental designs mitigate the risk of peroxidation during long-term storage of this compound?

- Methodological Answer : Add stabilizers like BHT (butylated hydroxytoluene) at 0.01–0.1% w/w to inhibit peroxide formation. Regularly test stored samples using iodometric titration or peroxide test strips. Store in opaque, airtight containers with oxygen scavengers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.